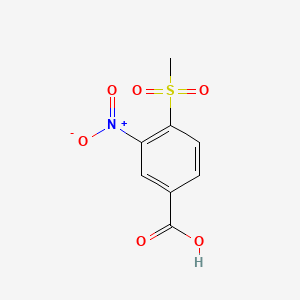

4-Methanesulfonyl-3-nitro-benzoic acid

Description

Contextualization within Nitroaromatic and Sulfonyl Benzoic Acid Chemistry

The chemical nature of 4-Methanesulfonyl-3-nitro-benzoic acid is defined by its membership in two significant families of organic compounds: nitroaromatics and sulfonyl-containing benzoic acids.

Nitroaromatic Compounds: These are organic molecules that contain one or more nitro groups (-NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. nih.govscielo.br This class of compounds is one of the most important groups of industrial chemicals, serving as precursors for a vast array of products, including explosives, pesticides, dyes, and pharmaceuticals. nih.govscielo.br In medicinal chemistry, nitroaromatic compounds have been developed as antibacterial, antiprotozoal, and anticancer agents. researchgate.netnih.gov The biological activity of many nitroaromatic drugs is linked to the bioreduction of the nitro group within target cells. researchgate.net

Sulfonyl-Containing Benzoic Acids: This category includes benzoic acid derivatives that feature a sulfonyl group (-SO2-) or a sulfonamide (-SO2NH-) linkage. The sulfonyl group, like the nitro group, is electron-withdrawing. Sulfonamide-containing structures are foundational to sulfa drugs and have been explored for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govnih.gov Benzoic acid derivatives containing sulfonamide groups have been investigated as P2Y14R antagonists for acute lung injury and as allosteric modulators for potential pain treatment. nih.govresearchgate.net The combination of a carboxylic acid and a sulfonyl-containing group on a benzene (B151609) ring creates a scaffold that is frequently used in the design of bioactive molecules. nih.gov

The dual presence of both a nitro and a methanesulfonyl group on the benzoic acid ring of this compound results in a molecule with pronounced electronic characteristics, making it a valuable and reactive intermediate in organic synthesis. ontosight.ai

Historical Perspectives on Related Benzoic Acid Derivatives in Academic Research

The study of substituted benzoic acids is built upon a long history of organic chemistry. Benzoic acid itself was discovered in the 16th century, and its structure was elucidated by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.orgepa.gov A significant milestone occurred in 1875 when the antifungal properties of benzoic acid were discovered, leading to its long-term use as a food preservative. newworldencyclopedia.org

The synthesis of nitroaromatic compounds dates back to the 18th century. Picric acid (1,3,5-trinitrophenol), for instance, was first prepared in 1771 as a yellow dye and was later repurposed as an explosive. nih.gov The application of nitroaromatic compounds in medicine is a more recent development, with nitrofurazone (B1679002) becoming the first nitroaromatic drug to be marketed in 1945 as a topical anti-infective agent. scielo.brresearchgate.net

The synthesis of substituted benzoic acids, such as m-Nitrobenzoic acid, has been a subject of academic and industrial research, with established methods involving the nitration of benzoic acid or the nitration of methyl benzoate (B1203000) followed by hydrolysis. orgsyn.org These foundational synthetic techniques paved the way for the creation of more complex, multi-substituted derivatives like this compound. The development of synthetic routes to such compounds is often driven by their utility as intermediates for high-value products in agriculture and medicine. googleapis.comgoogle.com

Significance as a Chemical Building Block in Advanced Organic Synthesis

This compound is a significant intermediate compound, particularly in the production of pharmaceuticals and agrochemicals. ontosight.aigoogle.com Its utility stems from the presence of multiple reactive sites that can be selectively modified. The carboxylic acid group, the nitro group, and the aromatic ring itself can all participate in various chemical transformations.

The synthesis of this compound typically involves a multi-step process that may include nitration, sulfonation, and oxidation reactions starting from simpler aromatic compounds. ontosight.ai For example, a related isomer, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), is a crucial intermediate in the synthesis of the herbicide mesotrione. google.com Various methods have been developed for the synthesis of NMSBA, including the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343). researchgate.net

The compound's structure makes it a versatile building block. The nitro group can be reduced to an amino group, which can then be used to introduce a wide variety of other functionalities. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for synthetic elaboration. This versatility allows chemists to use this compound as a starting material for constructing more complex molecular architectures, including those with potential anti-inflammatory or antimicrobial properties. ontosight.ai

Table 2: Applications of Related Aromatic Compound Classes

| Compound Class | General Applications in Research and Industry |

|---|---|

| Nitroaromatics | Intermediates for pharmaceuticals (antibacterial, antiprotozoal, anticancer), dyes, pesticides, and explosives. nih.govscielo.br |

| Sulfonyl Benzoic Acids | Scaffolds for medicinal chemistry (anti-inflammatory agents, carbonic anhydrase inhibitors, receptor antagonists). nih.govresearchgate.net |

| Substituted Benzoic Acids | Food preservatives, precursors for dyes, and building blocks for a wide range of organic compounds and pharmaceuticals. newworldencyclopedia.orgpreprints.org |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIWQSVCXANUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001725 | |

| Record name | 4-(Methanesulfonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-08-5 | |

| Record name | 4-(Methylsulfonyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81029-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulphonyl)-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulphonyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methanesulfonyl 3 Nitro Benzoic Acid

Contemporary Synthetic Routes for 4-Methanesulfonyl-3-nitro-benzoic acid

The preparation of this compound can be achieved through several distinct chemical pathways. These routes often begin with commercially available precursors and involve key steps such as esterification, oxidation, and nucleophilic substitution. The choice of method is often dictated by factors such as yield, cost, safety, and environmental impact.

A common concluding step in the synthesis of this compound involves the hydrolysis of its corresponding ester, such as methyl 4-methanesulfonyl-3-nitrobenzoate. This saponification reaction is typically carried out under basic conditions. msu.edu

The process generally involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). msu.eduorgsyn.org The reaction proceeds until the ester is fully consumed, which can be visually monitored by the disappearance of the insoluble ester phase. orgsyn.org Following saponification, the resulting sodium salt of the carboxylic acid is converted to the free acid by acidification, typically with a strong mineral acid such as hydrochloric acid. msu.eduorgsyn.org

Optimization of this hydrolysis step is crucial for achieving high purity and yield. Key strategies include:

Reagent Concentration: Using a sufficiently concentrated solution of sodium hydroxide is necessary for efficient saponification; overly dilute solutions can lead to unsatisfactory results. orgsyn.org

Reaction Time and Temperature: While heating accelerates the reaction, prolonged boiling can lead to the formation of colored by-products, necessitating a balance to ensure complete reaction without degradation. orgsyn.org

Acidification Protocol: To prevent the precipitation of a less soluble acid salt, it is essential to pour the cooled solution of the sodium salt into the acid, rather than the reverse. This ensures a more crystalline and purer product. orgsyn.org

| Parameter | Condition | Rationale/Optimization Goal | Reference |

|---|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Effective saponification agent. | msu.eduorgsyn.org |

| Solvent | Water | Standard solvent for basic hydrolysis. | msu.eduorgsyn.org |

| Temperature | Heating to boiling | Increases reaction rate. Monitored to avoid degradation. | orgsyn.org |

| Acidification | Concentrated Hydrochloric Acid (HCl) | Protonates the carboxylate salt to yield the final acid. | msu.eduorgsyn.org |

| Work-up | Pouring salt solution into acid | Prevents formation of less soluble acid salts and improves purity. | orgsyn.org |

The most direct and industrially significant routes to this compound involve the oxidation of the methyl group of a substituted toluene (B28343) precursor, namely 2-nitro-4-methylsulfonyl toluene. asianpubs.orgjustia.com This transformation requires potent oxidizing agents, often in the presence of a catalyst, to convert the benzylic methyl group into a carboxylic acid.

A variety of oxidative systems have been developed for this purpose, each with distinct advantages and challenges related to yield, safety, and waste generation. asianpubs.orgjustia.comgoogle.com For instance, the use of nitric acid in combination with a vanadium pentoxide catalyst is a common industrial method. justia.comgoogle.com Another approach utilizes hydrogen peroxide as the oxidant, which is considered a greener alternative, often catalyzed by systems like copper(II) oxide on alumina (B75360) (CuO/Al2O3). asianpubs.orgasianpubs.orgresearchgate.net This catalytic method aims to reduce the required amounts of strong acids and oxidants, improve safety, and allow for the recycling of unreacted starting material. asianpubs.orgresearchgate.net The oxidation can also be performed using chromium-based reagents like sodium dichromate in sulfuric acid or chromium trioxide. electrochemsci.orgorgsyn.org

| Oxidizing Agent | Catalyst/Medium | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Nitric Acid (HNO₃) | Vanadium Pentoxide (V₂O₅) / Sulfuric Acid (H₂SO₄) | 145-165°C | Not specified | justia.comgoogle.com |

| Hydrogen Peroxide (H₂O₂) | CuO/Al₂O₃ / Sulfuric Acid (H₂SO₄) | 60-65°C | Up to 78.3% | asianpubs.orgasianpubs.orgresearchgate.net |

| Chromium Trioxide (CrO₃) | Sulfuric Acid (H₂SO₄) | 95°C | Up to 49.4% | electrochemsci.org |

| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) | Boiling | 82-86% (for p-nitrotoluene) | orgsyn.org |

An alternative synthetic strategy involves building the molecule through a sequence of nucleophilic aromatic substitution (SNAAr) followed by oxidation. This pathway typically starts with a precursor containing a suitable leaving group, such as a halogen, ortho or para to an activating nitro group. googleapis.com

One documented route begins with 2-chloro-4-nitrobenzoic acid. googleapis.com The key steps are:

Esterification: The carboxylic acid is first protected as an ester (e.g., propyl ester) to prevent unwanted side reactions. This is typically achieved by heating with an alcohol (e.g., propanol) under acidic catalysis. googleapis.com

Nucleophilic Aromatic Substitution: The chloro-substituent of the ester is then displaced by a sulfur-based nucleophile, such as methyl thioglycolate or an alkyl mercaptan, in the presence of a base like potassium carbonate. This reaction introduces the required methylthio (-SCH₃) group at the 4-position, yielding an ester of 4-methylthio-3-nitrobenzoic acid. googleapis.com

Oxidation: The methylthio group is subsequently oxidized to the target methylsulfonyl (-SO₂CH₃) group. This oxidation is achieved using conventional oxidizing agents like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. googleapis.com

Hydrolysis: Finally, the ester group is hydrolyzed back to the carboxylic acid, as described in section 2.1.1, to yield the final product. googleapis.com

In alignment with the principles of green chemistry, indirect electrochemical methods have been developed to mitigate the environmental impact associated with using stoichiometric amounts of heavy metal oxidants like chromium. electrochemsci.orgresearchgate.net These methods employ a redox mediator that is consumed in the chemical oxidation of the substrate (2-nitro-4-methylsulfonyl toluene) and then regenerated in an electrochemical cell. electrochemsci.org

One prominent example utilizes the Cr³⁺/Cr⁶⁺ redox couple. electrochemsci.orgresearchgate.net The process can be summarized as follows:

Chemical Oxidation: 2-nitro-4-methylsulfonyl toluene is oxidized by Cr⁶⁺ (e.g., from CrO₃) in a sulfuric acid solution to yield this compound. In this step, Cr⁶⁺ is reduced to Cr³⁺. electrochemsci.org

Electrochemical Regeneration: The resulting Cr³⁺ solution is transferred to an electrochemical reactor. At the anode, Cr³⁺ is oxidized back to Cr⁶⁺, which can then be recycled for the next batch of chemical oxidation. electrochemsci.orgresearchgate.net

This cyclic process significantly reduces chromium waste, which is a major environmental concern. electrochemsci.org Research has focused on optimizing conditions such as current density, temperature, and sulfuric acid concentration to maximize the yield of the benzoic acid and the current efficiency of the chromium regeneration. electrochemsci.orgresearchgate.net More recent developments explore other catalysts, such as sodium molybdate, in electrochemical systems to avoid strong oxidants and harsh conditions altogether, further enhancing the green credentials of the synthesis. google.com

Selective Functional Group Transformations of this compound

The chemical structure of this compound features multiple functional groups, offering opportunities for selective transformations. The nitro group, in particular, is a versatile functional handle for further chemical synthesis.

The selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and highly valuable transformation, converting this compound into 3-amino-4-methanesulfonyl-benzoic acid. This reaction is crucial as it changes the electronic properties of the benzene (B151609) ring, transforming a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

A key challenge is to achieve this reduction with high chemoselectivity, leaving the carboxylic acid and sulfonyl groups intact. A wide array of reagents and methods are available for this purpose. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred if dehalogenation of other substituents is a concern. commonorganicchemistry.com

Metal/Acid Systems: The use of easily oxidized metals in an acidic medium is a classic and effective method. Common combinations include iron (Fe) or tin (Sn) in hydrochloric acid (HCl), and zinc (Zn) in acetic acid. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally mild and selective for the nitro group.

Other Reagents: Other reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also effect this transformation. wikipedia.org For instance, a system of zinc powder and hydrazine (B178648) glyoxylate (B1226380) has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids.

| Method | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | Clean, high yield; risk of reducing other functional groups. | masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |

| Metal in Acid | Fe / HCl; Sn / HCl; Zn / Acetic Acid | Mild, cost-effective, and highly selective for the nitro group. | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Provides a mild method for reduction. | wikipedia.org |

| Hydrazine-based | Hydrazine glyoxylate / Zn powder | Effective for selective reduction in the presence of carboxylic acids. |

Nucleophilic Substitution Reactions Involving the Methanesulfonyl Group

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. The feasibility of such a reaction depends on two primary factors: the presence of a suitable leaving group and sufficient activation of the aromatic ring by electron-withdrawing groups.

In the case of this compound, the methanesulfonyl (-SO₂CH₃) group could potentially act as a leaving group. However, aryl sulfones are generally poor leaving groups compared to halides unless under specific activating conditions. The more significant factor governing the reactivity of this compound towards SNAr at the C-4 position (the carbon bearing the sulfonyl group) is the position of the strongly electron-withdrawing nitro group.

For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This specific orientation allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.orgquizlet.com In this compound, the nitro group is at the C-3 position, which is meta to the methanesulfonyl group. This meta-positioning prevents the nitro group from participating in the delocalization and stabilization of the negative charge of the Meisenheimer complex. libretexts.org Consequently, nucleophilic attack at the C-4 position is electronically disfavored, and substitution of the methanesulfonyl group is not a readily achievable transformation under standard SNAr conditions.

This contrasts with a hypothetical isomer such as 2-nitro-4-methanesulfonyl-benzoic acid, where the para-relationship between the nitro and sulfonyl groups would significantly activate the ring for nucleophilic substitution of the sulfonyl group.

Carboxylic Acid Derivatization for Reactive Intermediates (e.g., acid chloride or acid cyanide formation)

The carboxylic acid functional group of this compound is a versatile handle for creating more reactive intermediates, essential for subsequent coupling reactions. The conversion to acid chlorides and acid cyanides represents two fundamental derivatizations.

Acid Chloride Formation: The synthesis of an acid chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely used method that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Acid Cyanide Formation: Acyl cyanides are valuable synthetic intermediates. They can be prepared from the corresponding acyl chlorides. The process involves the reaction of the newly formed 4-methanesulfonyl-3-nitro-benzoyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). google.comgoogle.com This substitution reaction replaces the chloride with a cyanide group, yielding the acyl cyanide. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactive acid chloride.

The following table summarizes common conditions for these derivatizations.

| Transformation | Target Intermediate | Typical Reagents | General Conditions |

|---|---|---|---|

| Acid Chloride Formation | 4-Methanesulfonyl-3-nitro-benzoyl chloride | Thionyl chloride (SOCl₂), cat. DMF | Reflux in neat SOCl₂ or an inert solvent |

| Acid Chloride Formation | 4-Methanesulfonyl-3-nitro-benzoyl chloride | Phosphorus pentachloride (PCl₅) | Heating the solid mixture or in an inert solvent |

| Acid Cyanide Formation | 4-Methanesulfonyl-3-nitro-benzoyl cyanide | Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN) | Reaction with the pre-formed acid chloride in an anhydrous solvent like acetonitrile (B52724) or dichloromethane |

Mechanistic Investigations and Reaction Pathways of 4 Methanesulfonyl 3 Nitro Benzoic Acid

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of 4-Methanesulfonyl-3-nitro-benzoic acid is a multi-step process that highlights fundamental principles of electrophilic aromatic substitution and oxidation reactions. While specific, detailed mechanistic studies on this particular isomer are not extensively documented in publicly available literature, a plausible and chemically sound reaction pathway can be elucidated based on established organic chemistry principles and knowledge of related transformations. The most logical synthetic route commences with 4-(methylthio)benzoic acid, proceeds through a nitration step, and concludes with an oxidation reaction.

Step 1: Nitration of 4-(Methylthio)benzoic acid

The initial step involves the nitration of 4-(methylthio)benzoic acid. In this electrophilic aromatic substitution reaction, the methylthio (-SCH3) group, being an ortho, para-director, and the carboxylic acid (-COOH) group, a meta-director, vie for directing the incoming electrophile, the nitronium ion (NO2+). The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The -SCH3 group is an activating group, while the -COOH group is a deactivating group. Therefore, the directing influence of the methylthio group is expected to be dominant. The reaction mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. The substitution occurs predominantly at the position ortho to the activating -SCH3 group (and meta to the deactivating -COOH group), which is the 3-position. This regioselectivity is due to the superior stabilization of the positive charge in the sigma complex when the nitro group adds at this position. A subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding 4-(methylthio)-3-nitrobenzoic acid.

Step 2: Oxidation of 4-(Methylthio)-3-nitrobenzoic acid

The final step is the oxidation of the methylthio group of 4-(methylthio)-3-nitrobenzoic acid to a methanesulfonyl group (-SO2CH3). This transformation is typically achieved using a strong oxidizing agent, such as hydrogen peroxide, potassium permanganate, or a peroxy acid.

The mechanism of this oxidation involves a nucleophilic attack of the sulfur atom on the oxidant. In the case of hydrogen peroxide, the reaction is often catalyzed by an acid. The sulfur atom is successively oxidized, first to a sulfoxide (B87167) and then to a sulfone. The electron-withdrawing nature of the nitro and carboxylic acid groups on the aromatic ring can influence the rate of this oxidation, though the reaction is primarily centered on the sulfur atom.

The following table summarizes the proposed synthetic pathway and the key transformations involved.

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | 4-(Methylthio)benzoic acid | Conc. HNO3, Conc. H2SO4 | 4-(Methylthio)-3-nitrobenzoic acid | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 4-(Methylthio)-3-nitrobenzoic acid | Strong Oxidizing Agent (e.g., H2O2) | This compound | Oxidation |

Role of Electron-Withdrawing Groups (Nitro and Methanesulfonyl) in Aromatic Reactivity and Regioselectivity

The presence of two potent electron-withdrawing groups, the nitro (-NO2) and methanesulfonyl (-SO2CH3) groups, profoundly influences the chemical reactivity and regioselectivity of the aromatic ring in this compound. Both of these groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. This deactivation stems from the inductive and resonance effects of these substituents, which pull electron density away from the aromatic system, thereby reducing its nucleophilicity.

The nitro group is a particularly strong deactivating group due to its powerful -I (inductive) and -R (resonance) effects. Similarly, the methanesulfonyl group is also strongly deactivating, primarily through a strong -I effect and a -R effect. The carboxylic acid group further contributes to the deactivation of the ring.

In terms of regioselectivity for any potential further electrophilic substitution, both the nitro and methanesulfonyl groups are meta-directors. The carboxylic acid group is also a meta-director. Therefore, in the unlikely event of a further electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions meta to all three existing substituents. In this specific molecule, the only available position for such a substitution would be the 5-position.

The electron-withdrawing nature of these groups also has a significant impact on the acidity of the carboxylic acid. By withdrawing electron density from the carboxylate anion, they stabilize the conjugate base, thereby increasing the acidity of the carboxylic acid compared to benzoic acid itself.

The table below provides a qualitative comparison of the directing effects and activating/deactivating nature of the functional groups present in the molecule and its synthetic precursors.

| Functional Group | Activating/Deactivating | Directing Effect |

| -SCH3 (Methylthio) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NO2 (Nitro) | Deactivating | Meta |

| -SO2CH3 (Methanesulfonyl) | Deactivating | Meta |

Exploration of Intramolecular and Intermolecular Interactions Affecting Reaction Outcomes

Intramolecular Interactions:

Intramolecularly, steric hindrance between the adjacent nitro and methanesulfonyl groups could potentially influence the planarity of these groups with respect to the benzene ring. However, given the nature of these groups, significant steric clash is not anticipated to the point of causing major distortions in the bond angles. There may also be through-space electronic interactions between the electron-deficient sulfur atom of the methanesulfonyl group and the oxygen atoms of the nitro group, although these are likely to be weak.

Intermolecular Interactions:

The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a stable dimeric structure. This is a common and well-documented interaction for carboxylic acids.

Furthermore, the highly polar nature of the nitro and methanesulfonyl groups will lead to strong dipole-dipole interactions between molecules in the solid state. These interactions contribute to a higher melting point and can influence the crystal packing arrangement. The oxygen atoms of both the nitro and methanesulfonyl groups can also act as hydrogen bond acceptors, potentially forming weaker C-H···O hydrogen bonds with aromatic protons of neighboring molecules.

These intermolecular forces play a crucial role in the solubility of the compound, with the polar groups favoring dissolution in polar solvents. They also dictate the crystal lattice energy, which in turn affects the melting point and other physical properties. The collective effect of these interactions is a highly organized and stable solid-state structure.

Derivatization Strategies and Analogue Design of 4 Methanesulfonyl 3 Nitro Benzoic Acid

Design and Synthesis of Novel Analogues of 4-Methanesulfonyl-3-nitro-benzoic acid

The design of novel analogues of this compound focuses on systematically altering its three key functional moieties. These modifications aim to explore the structure-activity relationship (SAR) by probing the chemical space around the parent molecule.

The carboxylic acid group is a primary site for modification due to its reactivity and its role as a hydrogen bond donor and acceptor. Common derivatization strategies involve converting the carboxylic acid into esters or amides. These modifications neutralize the acidic nature of the parent compound, which can significantly alter its solubility, membrane permeability, and binding interactions.

For example, esterification with various alcohols (e.g., methanol (B129727), ethanol) can increase lipophilicity. Amidation, through reaction with primary or secondary amines, introduces new hydrogen bonding capabilities and can be used to append larger or more complex chemical entities.

Table 1: Potential Modifications of the Benzoic Acid Moiety

| Derivative Type | Structure of R Group | Potential Change in Properties |

|---|---|---|

| Methyl Ester | -CH₃ | Increased lipophilicity, loss of acidity |

| Ethyl Ester | -CH₂CH₃ | Further increase in lipophilicity |

| Amide | -NH₂ | Introduction of H-bond donor, neutral |

| N-methylamide | -NHCH₃ | Reduced H-bond donor capacity vs. amide |

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov Its presence can be crucial for certain interactions but may also be associated with toxicity. nih.govacs.org Therefore, replacing or modifying the nitro group is a key strategy in analogue design.

Table 2: Potential Structural Alterations of the Nitro Group

| Analogue | Replacing Group | Change in Electronic Effect |

|---|---|---|

| 3-Amino-4-methanesulfonyl-benzoic acid | -NH₂ | Electron-withdrawing to electron-donating |

| 3-Cyano-4-methanesulfonyl-benzoic acid | -CN | Retains electron-withdrawing nature, linear geometry |

| 3-Trifluoromethyl-4-methanesulfonyl-benzoic acid | -CF₃ | Strong electron-withdrawing, increased lipophilicity |

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its modification can influence solubility and interactions with biological targets. Variations can include altering the alkyl substituent or replacing the entire sulfonyl moiety with a bioisosteric equivalent.

Changing the methyl group to a larger alkyl group (e.g., ethyl) can increase lipophilicity. A more significant modification is the replacement of the methanesulfonyl group with a methanesulfonamide (B31651) (-SO₂NHCH₃) or a related sulfonamide. This introduces hydrogen bond donor capabilities and can significantly alter binding modes, as demonstrated in the development of analogues for other bioactive molecules. nih.gov

Table 3: Potential Substituent Variations of the Methanesulfonyl Group

| Analogue | Modified Group | Potential Change in Properties |

|---|---|---|

| 4-Ethanesulfonyl-3-nitro-benzoic acid | -SO₂CH₂CH₃ | Increased lipophilicity |

| 4-(Aminosulfonyl)-3-nitro-benzoic acid | -SO₂NH₂ | Addition of H-bond donor, increased polarity |

Synthetic Methodologies for Benzoic Acid Derivatives Bearing Nitro and Sulfonyl Moieties

The synthesis of substituted benzoic acids bearing both nitro and sulfonyl groups often involves multi-step processes starting from appropriately substituted toluene (B28343) precursors. A common and industrially relevant method is the oxidation of the methyl group of a substituted toluene.

For the synthesis of the isomeric 2-nitro-4-methylsulfonylbenzoic acid, a widely reported method involves the oxidation of 2-nitro-4-methylsulfonyltoluene. asianpubs.orggoogle.com This oxidation can be achieved using various oxidizing agents and catalytic systems.

Nitric Acid Oxidation: A prevalent method uses nitric acid in the presence of a sulfuric acid solvent and a vanadium pentoxide (V₂O₅) catalyst. google.com The reaction is typically performed at elevated temperatures.

Hydrogen Peroxide Oxidation: An alternative approach employs hydrogen peroxide as the oxidant. This method can be catalyzed by systems such as copper(II) oxide on an alumina (B75360) support (CuO/Al₂O₃) in a strong acid medium. asianpubs.org

Other Oxidants: Other reported methods utilize reagents like sodium hypochlorite (B82951) or involve oxidation with air in the presence of specific catalysts. google.com

A general synthetic pathway often starts with a precursor like p-toluenesulfonyl chloride, which undergoes methylation, nitration, and finally, oxidation of the toluene methyl group to the carboxylic acid. google.com The nitration step typically uses a mixture of nitric acid and sulfuric acid. google.com

Approaches to Regioselective Synthesis of Substituted Benzoic Acids

Achieving regioselectivity—the control of substituent placement on the aromatic ring—is a critical challenge in the synthesis of polysubstituted benzoic acids. The directing effects of the substituents already present on the ring are the primary determinants of the position of subsequent substitutions.

In the context of this compound, the existing substituents strongly influence further reactions. The carboxylic acid and methanesulfonyl groups are both meta-directing and deactivating for electrophilic aromatic substitution. The nitro group is also a powerful deactivating and meta-directing group. This makes the introduction of a new electrophile onto the ring challenging and would likely direct it to the position C-5, which is meta to the carboxyl and sulfonyl groups.

Modern synthetic methods, however, offer strategies to overcome these innate directing effects. One such approach is directed ortho-metalation, where a directing group (like a carboxylic acid or its derivative) can direct deprotonation at an adjacent position, followed by quenching with an electrophile.

Another advanced technique is palladium-catalyzed C-H activation. For instance, the carboxyl group of benzoic acid can be used as a directing group to achieve regioselective C-H halogenation at the ortho position using inexpensive reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). acs.org This strategy allows for functionalization at positions that are electronically disfavored, providing a powerful tool for creating diverse substitution patterns that would be inaccessible through classical electrophilic aromatic substitution. acs.org Similarly, specific catalytic systems are being developed for the selective synthesis of meta-substituted phenols from benzoic acids by regulating the adsorption state of the substrate on the catalyst surface. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Methanesulfonyl 3 Nitro Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-Methanesulfonyl-3-nitro-benzoic acid, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.orguobasrah.edu.iq

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the methanesulfonyl and nitro groups, and the carboxylic acid moiety. docbrown.infonih.gov The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The aromatic protons will be deshielded due to the presence of the electron-withdrawing substituents. The proton situated between the nitro and carboxylic acid groups would be expected to resonate at the furthest downfield position in the aromatic region, appearing as a doublet. The other two aromatic protons would also appear as doublets or a doublet of doublets, with their precise chemical shifts and coupling constants providing unambiguous evidence of their positions on the benzene ring. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region, typically around 3-4 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift, generally in the range of 165-185 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups will be significantly deshielded and appear at lower field. The carbon attached to the carboxylic acid group will also be deshielded. The carbon of the methyl group in the methanesulfonyl moiety will resonate at a characteristic upfield position.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | ~166 |

| Ar-H (ortho to -COOH and -NO₂) | ~8.5 (d) | - |

| Ar-H (ortho to -NO₂ and -SO₂CH₃) | ~8.3 (dd) | - |

| Ar-H (ortho to -SO₂CH₃) | ~8.1 (d) | - |

| Ar-C-COOH | - | ~132 |

| Ar-C-NO₂ | - | ~148 |

| Ar-C-SO₂CH₃ | - | ~140 |

| Other Ar-C | - | ~125-135 |

| -SO₂CH₃ | ~3.3 (s) | ~45 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies. nih.govresearchgate.net

The IR spectrum will prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1700-1730 cm⁻¹. The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch usually appearing between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. researchgate.net The methanesulfonyl group will show strong asymmetric and symmetric S=O stretching bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1730 (strong) | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 (strong) | Medium |

| Nitro (-NO₂) | Symmetric Stretch | 1335-1370 (strong) | Strong |

| Methanesulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1300-1350 (strong) | Medium |

| Methanesulfonyl (-SO₂CH₃) | Symmetric S=O Stretch | 1120-1160 (strong) | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 (variable) | Strong |

| Aromatic Ring | C-H Stretch | >3000 (medium) | Medium |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, which aids in its structural confirmation. miamioh.edulibretexts.org The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound.

The fragmentation pattern is influenced by the presence of the various functional groups. docbrown.info Common fragmentation pathways for aromatic carboxylic acids involve the loss of a hydroxyl radical (-OH) to form an acylium ion, or the loss of the entire carboxyl group (-COOH). libretexts.org Aromatic nitro compounds often exhibit characteristic fragments corresponding to the loss of NO₂ or NO. miamioh.edu The methanesulfonyl group can lead to fragments from the cleavage of the C-S bond, resulting in the loss of SO₂CH₃ or SO₂. The fragmentation of aromatic sulfones can also involve rearrangement processes. researchgate.net The analysis of these fragment ions allows for the reconstruction of the molecule's structure.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 245 | [M]⁺ | - |

| 228 | [M - OH]⁺ | -OH |

| 200 | [M - COOH]⁺ | -COOH |

| 199 | [M - NO₂]⁺ | -NO₂ |

| 166 | [M - SO₂CH₃]⁺ | -SO₂CH₃ |

| 121 | [M - COOH - NO₂]⁺ | -COOH, -NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. nist.gov The presence of the benzene ring, nitro group, and carboxylic acid group, all containing π-electron systems, leads to characteristic absorption bands in the UV region.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions within the aromatic ring. bartleby.com The presence of the electron-withdrawing nitro and methanesulfonyl groups, as well as the carboxylic acid group, can cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. uobabylon.edu.iq Additionally, the nitro group has a non-bonding pair of electrons on the oxygen atoms, which can lead to a weaker n→π* transition, often observed as a shoulder on the main π→π* absorption band. bartleby.comaip.org The position and intensity of these absorption maxima are sensitive to the solvent polarity.

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the premier technique for the separation, quantification, and purity assessment of this compound and its derivatives. ekb.egsielc.com

The development of an effective RP-HPLC method involves the careful selection of a stationary phase (typically a C18 or C8 column), a mobile phase, and a detector. ekb.eg For a polar compound like this compound, a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed. sielc.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of the main compound from its impurities. ekb.eg The pH of the aqueous buffer is a critical parameter, as it affects the retention time of the acidic analyte. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. ekb.eg These methods can be scaled up for preparative separations to isolate pure compounds. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Once a suitable HPLC method is developed, it can be validated according to ICH guidelines for quantitative analysis and purity determination. ekb.eg This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). longdom.org For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of this compound in an unknown sample can then be determined from this curve.

Purity is assessed by chromatographically separating the main compound from any impurities. The area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a measure of its purity. quora.com This is crucial for quality control in various applications.

Computational Chemistry and Molecular Modeling of 4 Methanesulfonyl 3 Nitro Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 4-Methanesulfonyl-3-nitro-benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G, are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is characterized by the spatial orientation of its constituent groups: the benzoic acid, the methanesulfonyl group, and the nitro group. The planarity of the benzene (B151609) ring is a key feature, though slight deviations can occur due to the steric and electronic effects of the bulky substituents. The dihedral angles between the carboxylic acid group, the nitro group, and the phenyl ring are particularly informative, indicating the degree of conjugation and steric hindrance. For instance, in the related molecule 4-methyl-3-nitrobenzoic acid, the nitro group is twisted slightly out of the plane of the benzene ring, and a similar effect would be expected for the methanesulfonyl group in the title compound. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.77 | O-S-O | 119.5 |

| S-O | 1.43 | C-S-C | 104.2 |

| C-N | 1.47 | O-N-O | 124.8 |

| N-O | 1.22 | C-C-N | 122.1 |

| C-C (ring) | 1.39 (avg) | C-C-C (ring) | 120.0 (avg) |

| C-C (carboxyl) | 1.50 | C-C-O | 123.5 |

| C=O | 1.21 | C-C=O | 117.8 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecules.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the carboxyl group, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro and methanesulfonyl groups. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor, with specific sites for electrophilic and nucleophilic attack.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, providing a quantitative measure of the molecule's reactivity. dergipark.org.trresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Related Parameters of this compound (Theoretical)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.2 |

| Global Hardness (η) | 2.15 |

| Chemical Potential (μ) | -5.35 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar aromatic compounds.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxyl and nitro groups, making them the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the regions near the sulfonyl group would exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide information about a molecule's static, optimized geometry, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties.

For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation of the methanesulfonyl and carboxylic acid groups around their single bonds. These simulations can reveal the most populated conformations in different environments, such as in a solvent or at a specific temperature. The results of MD simulations can provide a more realistic picture of the molecule's behavior in a non-isolated state, which is crucial for understanding its interactions in a biological or chemical system.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands can be made. For instance, characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO2 group, and the S=O stretches of the methanesulfonyl group can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. These calculations provide a powerful tool for structural elucidation and for understanding the electronic environment of the different atoms in the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3450 |

| C=O stretch | 1720 | |

| Nitro Group | Asymmetric NO₂ stretch | 1540 |

| Symmetric NO₂ stretch | 1350 | |

| Methanesulfonyl Group | Asymmetric SO₂ stretch | 1320 |

| Symmetric SO₂ stretch | 1150 | |

| Aromatic Ring | C-H stretch | 3100 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecules.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies and Pharmacophore Development for 4 Methanesulfonyl 3 Nitro Benzoic Acid Analogues

Systematic Elucidation of Structural Determinants for Biological Activity in Analogues

The systematic investigation of the Structure-Activity Relationship (SAR) is fundamental in medicinal chemistry for transforming a hit compound into a lead candidate. This process involves the synthesis of a series of analogues by modifying specific parts of the parent molecule, followed by biological evaluation to determine how these structural changes affect activity. For analogues of 4-methanesulfonyl-3-nitro-benzoic acid, this approach aims to identify the key structural features—or determinants—that are essential for their interaction with biological targets and to map out which modifications enhance or diminish potency.

Research into various benzoic acid derivatives and related nitroaromatic compounds has demonstrated clear SAR trends. For instance, in the development of inhibitors for the p21-activated kinase 4 (PAK4), a target in cancer therapy, modifications to a core scaffold revealed the critical role of substituents. A study comparing different electron-withdrawing groups (EWGs) and an electron-donating group (EDG) showed significant variations in inhibitory activity. nih.gov The biological activity was found to be sensitive to the nature of the substituent, with smaller, more electronegative EWGs generally favoring activity over larger ones or EDGs. nih.gov This highlights that even subtle atomic substitutions can profoundly impact biological function. nih.gov

Similarly, in the search for novel antifungal agents, a series of 3-methyl-4-nitrobenzoate derivatives were synthesized and tested against various Candida strains. The results indicated that the length of the alkyl ester chain was a crucial determinant of antifungal potency. researchgate.net Specifically, the pentyl ester derivative showed the highest activity against C. guilliermondii, suggesting an optimal alkyl chain length for interacting with the fungal target. researchgate.net These findings underscore the importance of systematic modifications to uncover the structural requirements for bioactivity.

The following tables present data from studies on related scaffolds, illustrating how systematic structural modifications influence biological activity.

Table 1: Inhibitory Activity of Substituted Analogues against PAK4 Data sourced from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, illustrating the effect of substituent changes. nih.gov

| Compound | Substituted Group (R) | IC₅₀ (nM) | Comment |

|---|---|---|---|

| Compound 1 | -I (Iodo) | 5150 | Electron-withdrawing group (EWG) |

| Compound 2 | -Br (Bromo) | 8533 | Electron-withdrawing group (EWG) |

| Compound 3 | -Cl (Chloro) | > 30,000 | Inactive; Electron-withdrawing group (EWG) |

| Compound 4 | -CH₃ (Methyl) | > 30,000 | Inactive; Electron-donating group (EDG) |

Table 2: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogues against C. guilliermondii Data from a study evaluating nitrobenzoate derivatives for antifungal properties. researchgate.net

| Compound | Ester Group (R) | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Methyl 3-methyl-4-nitrobenzoate | Methyl | 39 |

| Pentyl 3-methyl-4-nitrobenzoate | Pentyl | 31 |

These examples demonstrate that a systematic approach, involving the variation of substituents and functional groups around a core scaffold, is essential for elucidating the structural determinants that govern biological activity. nih.govresearchgate.net

Application of Ligand-Based and Structure-Based Design Principles for Analogues

The rational design of novel analogues of this compound relies heavily on two complementary computer-aided drug design (CADD) strategies: ligand-based and structure-based design. nih.gov The choice between these approaches is primarily dictated by the availability of three-dimensional structural information for the biological target of interest. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target receptor is unknown. This approach leverages the knowledge of a set of molecules known to be active against the target. nih.gov By analyzing the common structural and electronic features of these active ligands, a model can be constructed to guide the design of new compounds. Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov These models create a hypothesis about the necessary features for binding and can be used to screen virtual libraries for new molecules that fit the hypothesis, a process that is significantly faster and more cost-effective than traditional high-throughput screening.

Structure-Based Drug Design (SBDD) is utilized when high-resolution 3D structural data of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is available. This powerful approach allows for the direct visualization of the binding site and the interactions between a ligand and the receptor's amino acid residues. nih.gov SBDD enables the design of analogues with modifications aimed at optimizing these interactions, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket. nih.gov

A compelling example of SBDD in action is the development of potent antagonists for the bacterial adhesin FimH. nih.gov Initial hits were optimized using X-ray crystal structures of the compounds bound to the FimH receptor. The structural data revealed a hydrophobic pocket near the initial binding site. This insight guided the design of new biaryl mannosides, where a second aryl ring was added to engage in favorable hydrophobic and π-π stacking interactions within this pocket. This structure-guided optimization led to analogues with significantly improved binding affinity, demonstrating the power of SBDD in lead optimization. nih.gov

Pharmacophore Modeling for Interactions with Biological Targets

Pharmacophore modeling is a cornerstone of ligand-based drug design and plays a crucial role in understanding the interactions between small molecules and their biological targets. researchgate.net A pharmacophore is defined as the spatial arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. researchgate.net These key features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.net

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: When the 3D structure of the target is unknown, a model can be derived by superimposing a set of active ligands and extracting their common chemical features. This approach assumes that molecules with similar activity bind to the target in a similar manner.

Structure-Based: If the crystal structure of a protein-ligand complex is available, a pharmacophore can be created by directly identifying the key interaction points between the ligand and the active site of the protein. researchgate.net This method provides a more accurate representation of the binding requirements.

Once developed, a pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the required features. dovepress.comdergipark.org.tr This process effectively filters vast chemical libraries down to a manageable number of promising candidates for further testing, accelerating the drug discovery process. researchgate.net For compounds like this compound, the sulfonyl and nitro groups, being strong hydrogen bond acceptors and possessing specific electronic properties, would likely be critical features in any derived pharmacophore model. rsc.org The nitro group, in particular, is a recognized pharmacophore in various drug classes, contributing significantly to binding and biological activity. rsc.orgnih.gov

Influence of Electronic, Steric, and Lipophilic Substituent Effects on Biological Activity

Electronic Effects: The distribution of electrons within a molecule, dictated by its substituents, is critical for molecular recognition. Electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups present in the parent compound, and electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, can alter the reactivity and binding affinity of a molecule. nih.gov For example, EWGs can increase the acidity of nearby protons or participate in electrostatic and hydrogen bonding interactions with receptor sites. mdpi.com Studies have shown that the biological activity of kinase inhibitors can be abolished by replacing an EWG with an EDG, which results in repulsive electrostatic interactions with key residues in the binding site. nih.gov The presence and position of the nitro group, a strong EWG, is often essential for the activity of many bioactive compounds. nih.govresearchgate.net

Steric Effects: The size and shape of a molecule and its substituents—its steric properties—are crucial for achieving a complementary fit within a receptor's binding pocket. Bulky substituents can prevent a molecule from binding correctly due to steric hindrance, while in other cases, adding size in a specific vector can introduce new, favorable interactions. nih.gov The optimization of FimH antagonists, for instance, involved adding a second aryl ring to access a hydrophobic pocket, a modification that enhanced binding affinity. nih.gov Conversely, SAR studies often reveal that increasing substituent size beyond an optimal point leads to a sharp decrease in activity due to steric clashes.

Lipophilic Effects: Lipophilicity, often quantified as the partition coefficient (logP), describes a compound's affinity for a nonpolar environment versus an aqueous one. This property is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, to reach its target. nih.govmdpi.com Modifying a lead compound to increase its lipophilicity, for example by adding alkyl chains, is a common strategy to improve membrane permeability and cellular uptake, which can be crucial for antibacterial or intracellularly targeted agents. mdpi.comnih.gov However, there is typically an optimal range of lipophilicity; excessively lipophilic compounds may suffer from poor aqueous solubility or bind non-specifically to proteins and lipids, leading to reduced efficacy and potential toxicity. nih.gov The biological activity of a series of analogues often shows a parabolic relationship with lipophilicity, increasing to a maximum before declining.

Molecular Docking Investigations of Analogues with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, it is primarily used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. This in silico tool is invaluable for understanding SAR at a molecular level and for guiding the design of more potent and selective analogues.

The docking process involves placing a ligand in various conformations and orientations within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.gov The results can provide a plausible 3D model of the protein-ligand complex, highlighting key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

π-π stacking

By analyzing these interactions, researchers can rationalize why certain structural modifications lead to increased or decreased biological activity. For example, docking studies on a series of anticancer quinazolinone derivatives helped to identify that the most active compounds fit well within the target protein's active site, forming specific interactions that were absent in less active analogues. Similarly, docking was used to support the development of matrix metalloproteinase (MMP) inhibitors, with the computational results aligning with the experimental findings and suggesting promising candidates for further optimization. nih.gov

For analogues of this compound, molecular docking could be used to investigate how different substituents on the benzoic acid ring interact with the amino acid residues of a target receptor. The insights gained would allow medicinal chemists to prioritize the synthesis of new derivatives that are predicted to form stronger or more numerous favorable interactions, thereby streamlining the lead optimization process and increasing the probability of success. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as an Intermediate in Agrochemical Synthesis (e.g., Mesotrione Production)

In the field of agrochemicals, the synthesis of herbicides often relies on complex organic intermediates. While derivatives of 4-(methylsulfonyl)-nitrobenzoic acid are crucial in this sector, it is the isomer, 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA), that is prominently documented as a key precursor in the production of the selective herbicide, Mesotrione. justia.comquickcompany.innih.gov

Mesotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. nih.gov The industrial synthesis of Mesotrione frequently involves the reaction of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC), which is derived from NMSBA, with 1,3-cyclohexanedione. justia.comquickcompany.in This is followed by an enol ester rearrangement to yield the final Mesotrione product. justia.comgoogle.com Furthermore, 4-methylsulfonyl-2-nitrobenzoic acid is recognized as an environmental transformation product of Mesotrione. nih.govherts.ac.uk

There is no direct evidence in the reviewed literature detailing the specific use of 4-Methanesulfonyl-3-nitro-benzoic acid in the synthesis of Mesotrione. The established synthetic pathways for this major herbicide consistently specify the use of its 2-nitro isomer.

Utility in Dye Intermediate Chemistry and Pigment Synthesis

Nitrobenzoic acid derivatives are important intermediates in the synthesis of dyes and pigments. The nitro group can be readily reduced to an amino group, which is a key step in creating azo dyes. For example, compounds like 3-nitro-4-methoxybenzoic acid are crucial intermediates for red organic pigments, used to synthesize colorants such as C.I. Pigment Red 31, 146, and 176. google.com Similarly, 3-Methyl-4-Nitrobenzoic Acid is described as a critical building block for creating complex chromophores used in textiles, plastics, and coatings. nbinno.com

Based on the established role of similar nitrobenzoic acids in the dye industry, it is plausible that this compound could serve as a precursor in the synthesis of novel dyes and pigments. epa.gov The methanesulfonyl group could be utilized to modify the final properties of the colorant, such as its solubility, stability, or color hue. However, specific examples of dyes or pigments synthesized directly from this compound are not detailed in the available research.

Development of Functional Materials and Specialty Chemicals Based on its Derivatives

The development of new functional materials and specialty chemicals often relies on unique molecular building blocks. Benzoic acid derivatives are utilized in the synthesis of polymers and other advanced materials. ontosight.ai The isomer, 4-(methylsulfonyl)-2-nitrobenzoic acid, has been noted for its potential application as a building block in this field. ontosight.ai

Derivatives of this compound could potentially be used to create specialty polymers or other functional materials. The reactive nature of the nitro and carboxylic acid groups allows for various polymerization and modification reactions. For instance, conversion of the carboxylic acid to an ester or amide, followed by reduction of the nitro group, could yield bifunctional monomers suitable for producing polyamides or polyesters with unique properties imparted by the sulfonyl group, such as altered thermal stability or solubility. Despite this potential, specific applications and developed materials based on this compound are not currently reported in the literature.

Environmental Chemistry and Degradation Pathways of 4 Methanesulfonyl 3 Nitro Benzoic Acid and Its Analogues

Biotransformation and Biodegradation Studies of Related Compounds

The biodegradation of 4-Methanesulfonyl-3-nitro-benzoic acid itself is not extensively documented in scientific literature. However, significant insights can be drawn from studies on its structural analogues, namely nitrobenzoic acids and other nitroaromatic compounds. The microbial degradation of these compounds reveals several key strategies employed by microorganisms to metabolize molecules containing nitro groups.

Aerobic bacteria have demonstrated the ability to utilize nitroaromatic compounds as growth substrates. nih.gov The degradation pathways often begin with the removal of the nitro group, which can be achieved through different enzymatic reactions. nih.govdtic.mil For instance, some bacteria employ dioxygenase enzymes to insert two hydroxyl groups into the aromatic ring, which leads to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov Another strategy involves the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound that can enter standard metabolic pathways. nih.gov

A well-studied analogue is m-nitrobenzoic acid. Research has shown that bacteria such as Pseudomonas sp. can grow on m-nitrobenzoate, initiating the degradation by converting it to protocatechuate. This transformation is a critical first step, as protocatechuate is a common intermediate in the degradation of many aromatic compounds and is readily cleaved by ring-fission dioxygenases.

Under anaerobic conditions, the primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov A variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia, can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine. nih.govdtic.mil For example, mononitro benzoic acids are transformed into aromatic amines under anaerobic conditions. nih.gov While this reduction can be a detoxification mechanism for the microorganisms, the resulting aromatic amines can also be persistent pollutants.

The biotransformation pathways for key analogues are summarized in the table below.

| Compound | Organism/Condition | Key Transformation | Intermediate/Product |

| m-Nitrobenzoic acid | Pseudomonas sp. (aerobic) | Dioxygenation | Protocatechuate |

| Nitroaromatic Compounds | Anaerobic Bacteria | Nitro Reduction | Aromatic Amines |

| Dinitro/Trinitro Compounds | Aerobic Bacteria | Hydride addition & nitrite elimination | - |

| Nitrophenols | Aerobic Bacteria | Monooxygenation & nitrite elimination | - |

Investigation of Electrochemical Degradation Mechanisms of Analogues

Electrochemical methods offer a promising alternative for the degradation of persistent organic pollutants. The investigation of the electrochemical behavior of analogues of this compound provides insights into potential degradation mechanisms. Studies have focused on the electrochemical oxidation and reduction of both the nitro and sulfonyl functional groups on aromatic rings.

The electrochemical reduction of nitroaromatic compounds is a well-established process. For instance, the electrochemical reduction of m-nitrobenzoic acid has been studied, revealing that the process is sensitive to variables such as the pH of the medium and the electrode material. By controlling these parameters, the nitro group can be selectively reduced to different functional groups, such as amino or hydroxylamino groups.

Conversely, electrochemical oxidation can also lead to the degradation of these compounds. The oxidation of the methyl group of nitrotoluene isomers to the corresponding carboxylic acid (nitrobenzoic acid) has been demonstrated. This process often involves electro-generated oxidizing species. A direct analogue, 2-nitro-4-methylsulfonyltoluene, can be electrochemically oxidized to form 2-nitro-4-methylsulfonyl benzoic acid. This reaction, typically carried out in an H-type electrolytic cell, highlights the electrochemical reactivity of the methyl group while the nitro and sulfonyl groups remain intact under specific conditions. By modifying the electrochemical parameters, such as electrode potential and current density, it is possible to target the degradation of the aromatic ring itself.

The table below outlines the key findings from electrochemical studies on relevant analogues.

| Analogue Compound | Electrochemical Process | Key Findings |

| m-Nitrobenzoic acid | Reduction | Product formation is dependent on pH and electrode material. |

| p-Nitrotoluene | Oxidation | Can be oxidized to p-nitrobenzoic acid. |

| 2-Nitro-4-methylsulfonyltoluene | Oxidation | Can be selectively oxidized to 2-nitro-4-methylsulfonyl benzoic acid. |